Monochloro-BPF

Description

Formation Pathways in Industrial Chlorination Processes

Monochloro-BPF primarily originates from the chlorination of BPF during water treatment and polymer manufacturing. Kinetic studies show BPF reacts with free chlorine (HOCl/OCl⁻) to form this compound as an intermediate, with reaction rates accelerating under alkaline conditions (Table 1).

Table 1: Chlorination kinetics of BPF under varying pH conditions

| pH | Rate Constant (M⁻¹s⁻¹) | Dominant Chlorine Species |

|---|---|---|

| 5.0 | 1.0 ± 0.2 | HOCl (98%) |

| 7.0 | 12.3 ± 1.5 | HOCl (75%), OCl⁻ (25%) |

| 9.0 | 50.4 ± 3.8 | OCl⁻ (95%) |

In polymer science, BPF derivatives serve as monomers for epoxy resins with enhanced thermal stability compared to bisphenol A (BPA)-based polymers. Chlorination may occur unintentionally during resin synthesis when chlorine-containing catalysts or solvents are present. Patent analyses suggest intentional chlorination of BPF improves polymer crosslinking density in specialty adhesives, though exact production volumes remain proprietary.

Emission Sources and Environmental Partitioning

Wastewater treatment plants (WWTPs) receiving industrial effluents from polymer manufacturing facilities act as major emission sources. BPF concentrations in WWTP influents reach 120–450 ng/L globally, with chlorination during tertiary treatment converting 8–15% to this compound. Additional sources include:

- Leachates from chlorinated polymer landfills

- Cooling water discharges from power plants using chlorine-based antifouling agents

- Agricultural runoff containing chlorinated BPF-based pesticides

The compound’s log Kow of 3.2 ± 0.3 predicts preferential partitioning to organic-rich sediments, though field data remain scarce due to analytical challenges in distinguishing it from co-eluting bisphenol analogues.

Properties

Molecular Formula |

C13H11ClO2 |

|---|---|

Molecular Weight |

234.68 g/mol |

IUPAC Name |

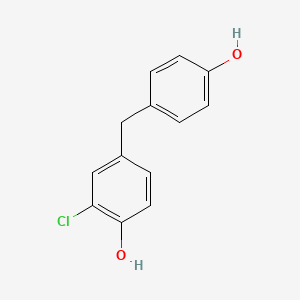

2-chloro-4-[(4-hydroxyphenyl)methyl]phenol |

InChI |

InChI=1S/C13H11ClO2/c14-12-8-10(3-6-13(12)16)7-9-1-4-11(15)5-2-9/h1-6,8,15-16H,7H2 |

InChI Key |

PCRSBYPJWNNPMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=C(C=C2)O)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Monochloro-BPF can be synthesized through the chlorination of bisphenol F. The process involves the introduction of chlorine atoms into the bisphenol F molecule under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as iron or aluminum chloride, and requires specific temperature and pressure conditions to ensure the selective chlorination of the bisphenol F molecule.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced reactors and continuous monitoring of reaction parameters are essential to achieve efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

Monochloro-BPF undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form chlorinated quinones and other oxidation products.

Reduction: The compound can be reduced to form dechlorinated derivatives.

Substitution: this compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in reduction reactions, often under anhydrous conditions.

Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions or amines, and are conducted under varying temperature and solvent conditions.

Major Products Formed

Oxidation: Chlorinated quinones and other oxidation products.

Reduction: Dechlorinated derivatives of bisphenol F.

Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

Monochloro-BPF has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.

Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Investigated for its potential therapeutic applications and its effects on human health.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of monochloro-BPF involves its interaction with various molecular targets and pathways. One of the primary pathways is electrophilic substitution, where the chlorine atom in this compound is replaced by other functional groups. This reaction is facilitated by the presence of electron-donating groups in the bisphenol F molecule. Additionally, this compound can undergo electron transfer reactions, leading to the formation of radical intermediates and subsequent coupling products.

Comparison with Similar Compounds

Monochloro-BPF can be compared with other chlorinated bisphenols, such as:

Monochloro-BPA (Monochlorinated Bisphenol A): Similar in structure but derived from bisphenol A instead of bisphenol F.

Dichloro-BPF (Dichlorinated Bisphenol F): Contains two chlorine atoms, leading to different reactivity and applications.

Trichloro-BPF (Trichlorinated Bisphenol F):

This compound is unique due to its specific chlorination pattern and the resulting chemical properties

Biological Activity

Monochloro-BPF (monochlorobisphenol F) is a halogenated derivative of bisphenol F, which has garnered attention due to its potential biological activities and implications for human health. This article reviews the biological activity of this compound, focusing on its metabolic effects, endocrine disruption potential, and associated health risks based on recent research findings.

Chemical Structure and Properties

This compound is structurally similar to bisphenol F (BPF), with a chlorine atom substituting one of the hydrogen atoms in the biphenyl structure. This modification may influence its biological activity, particularly its interaction with endocrine receptors.

Metabolic Pathways and Biological Effects

Recent studies have highlighted the impact of BPF and its analogues, including this compound, on various metabolic pathways. A study involving high-resolution metabolomics assessed the biological effects of BPF in pregnant women, revealing significant associations with metabolic perturbations linked to stress responses, inflammation, and reproductive health. The study found that exposure to BPF was associated with changes in several metabolic pathways:

| Metabolic Pathway | Associated Changes |

|---|---|

| Aromatic Amino Acid Metabolism | Increased levels of phenylalanine and tryptophan |

| Xenobiotic Metabolism | Disruption in processing foreign substances |

| Steroid Hormone Biosynthesis | Altered levels affecting reproductive hormones |

These findings suggest that exposure to this compound may similarly disrupt these metabolic processes, leading to adverse health outcomes.

Endocrine Disruption Potential

Research has indicated that halogenated bisphenols can act as endocrine disruptors. A study investigated the relationship between the degree of halogenation in bisphenol analogues and their activity towards peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ERs). This compound exhibited a significant binding affinity for these receptors, suggesting its potential to disrupt hormonal signaling pathways.

- Agonistic Activity : The agonistic potential of this compound may depend on its halogenation degree. Higher levels of halogenation generally enhance receptor activation.

- Health Implications : Disruption of PPARs is linked to metabolic disorders, obesity, and reproductive health issues.

Case Studies and Research Findings

- Pregnant Women Study : A cohort study involving pregnant women showed that urinary concentrations of BPF were significantly associated with metabolic changes indicative of stress and inflammation. The study highlighted 733 unique metabolites linked to BPF exposure, suggesting profound impacts on maternal health during pregnancy .

- Cell Line Studies : In vitro studies using reporter cell lines demonstrated that this compound could activate PPARγ, a receptor involved in glucose and lipid metabolism. This activation was associated with altered cellular responses that could lead to insulin resistance .

- Animal Studies : Research on animal models has shown that exposure to BPF analogues leads to alterations in liver metabolism and an increase in oxidative stress markers. These changes are critical as they can predispose organisms to various diseases .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Monochloro-BPF purity and structure in academic research?

- Methodological Answer : this compound characterization typically involves a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm molecular structure and identify substituents. For example, chloro-substituents exhibit distinct chemical shifts in aromatic regions .

High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile/water gradient) and column (C18) to assess purity (>95% is standard for publication). Calibrate using certified reference standards .

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) can validate molecular weight and fragmentation patterns .

Note: Always include detailed instrument parameters (e.g., flow rate, column dimensions) in supplementary materials for reproducibility .

Q. How should researchers design toxicity assays for this compound to ensure regulatory compliance?

- Methodological Answer :

Model Selection : Use OECD-approved models (e.g., Daphnia magna for aquatic toxicity or murine hepatocytes for in vitro studies). Include positive (e.g., sodium dodecyl sulfate) and negative controls (solvent-only) .

Dose-Response Curves : Test at least five concentrations (e.g., 0.1–100 µM) with triplicate replicates. Calculate EC/LC using probit analysis or nonlinear regression .

Data Reporting : Follow REACH guidelines for data transparency, including batch-specific impurity profiles and solvent effects .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported degradation rates of this compound under varying environmental conditions?

- Methodological Answer :

Controlled Variable Testing : Isolate factors like pH, UV exposure, and microbial activity. For example, conduct parallel experiments at pH 5–9 to identify hydrolysis dependence .

Advanced Analytics : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect transient intermediates (e.g., hydroxylated byproducts) that may explain rate variations .

Inter-laboratory Validation : Share protocols and reference materials with collaborating labs to assess reproducibility. Publish raw datasets in open-access repositories (e.g., Zenodo) .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

- Methodological Answer :

Molecular Docking : Use software like AutoDock Vina to predict binding affinities with receptors (e.g., estrogen receptors). Validate with experimental IC values .

Quantitative Structure-Activity Relationship (QSAR) : Train models on existing toxicity data to predict bioactivity of novel derivatives. Ensure chemical descriptors (e.g., logP, polar surface area) are standardized .

Dynamic Simulations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to study conformational changes over 100+ ns trajectories. Compare with crystallographic data if available .

Data Integrity and Reproducibility

Q. What frameworks are recommended for reconciling conflicting ecotoxicological data on this compound across studies?

- Methodological Answer :

Meta-Analysis : Aggregate data from peer-reviewed studies using PRISMA guidelines. Weight results by sample size and methodology robustness (e.g., prioritize OECD-compliant assays) .

Sensitivity Analysis : Identify variables with the highest impact (e.g., temperature, organic matter content) using Monte Carlo simulations .

Open Science Practices : Publish negative results and method deviations in supplementary materials to reduce publication bias .

Safety and Compliance

Q. What are the best practices for handling this compound in laboratory settings to minimize exposure risks?

- Methodological Answer :

Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles. Conduct operations in a fume hood with ≥100 fpm face velocity .

Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

Storage : Store in amber glass containers under inert gas (N) at 4°C to prevent photodegradation and oxidation .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.